Cas no 313254-71-6 (N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide)

N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide
- Benzamide, N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-
- ZINC00567739
- SR-01000394929-1
- F0013-0133
- 313254-71-6
- Oprea1_002674
- N-(3-chlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
- AKOS003628281
- SR-01000394929
-
- インチ: 1S/C15H15ClN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
- InChIKey: KJWPDWSKZBYVSZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(Cl)=C1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 338.0491912g/mol
- どういたいしつりょう: 338.0491912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 74.9Ų
じっけんとくせい
- 密度みつど: 1.378±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.85±0.70(Predicted)
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0013-0133-10μmol |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-2μmol |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-1mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-20μmol |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-5mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-75mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-3mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-4mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-2mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0013-0133-15mg |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide |
313254-71-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamideに関する追加情報
N-(3-Chlorophenyl)-4-(Dimethylsulfamoyl)Benzamide: A Comprehensive Overview
The compound N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide (CAS No. 313254-71-6) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical structure and promising properties, which have been extensively studied in recent years.
N-(3-Chlorophenyl)-4-(dimethylsulfamoyl)benzamide is characterized by its benzamide backbone, with a 3-chlorophenyl group attached to the nitrogen atom and a dimethylsulfamoyl group at the para position of the benzene ring. This structure endows the compound with distinct electronic and steric properties, making it suitable for a wide range of applications. The dimethylsulfamoyl group, in particular, contributes to the compound's stability and solubility, which are critical factors in its practical use.
Recent studies have highlighted the potential of N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in drug discovery, particularly in the development of anti-inflammatory and antitumor agents. The compound's ability to act as a scaffold for functional groups has made it a valuable tool in medicinal chemistry.
In addition to its pharmaceutical applications, N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide has shown promise in agrochemical research. Its ability to inhibit certain enzymes associated with plant pathogens has led to investigations into its potential as a fungicide or herbicide. These findings underscore the compound's versatility and its growing importance in agricultural science.
The synthesis of N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide involves a multi-step process that typically begins with the preparation of the dimethyl sulfamate derivative. This is followed by nucleophilic substitution or coupling reactions to introduce the 3-chlorophenyl group and complete the benzamide structure. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an analytical standpoint, N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular geometry, conformational flexibility, and intermolecular interactions, which are essential for understanding its behavior in different environments.
One of the most exciting developments involving N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide is its application in materials science. Researchers have explored its use as a building block for advanced polymers and coatings with tailored properties such as high thermal stability and mechanical strength. These applications are particularly relevant in industries such as aerospace and electronics, where performance under extreme conditions is critical.
Moreover, N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide has been investigated for its role in catalysis. Its ability to act as a ligand or catalyst support has opened new avenues for asymmetric synthesis and enantioselective reactions. These findings highlight its potential to revolutionize industrial processes by enhancing efficiency and reducing waste.
In conclusion, N-(3-chlorophenyl)-4-(dimethylsulfamoyl)benzamide (CAS No. 313254-71-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and characterization techniques, position it as a key player in future scientific developments.
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